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Compound of Interest

Compound Name: 6-Aminoindolin-2-one

Cat. No.: B116108

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound
that has emerged as a critical building block in medicinal chemistry. Its indolin-2-one core
structure, a fused benzene and pyrrolidone ring system, is a privileged scaffold found in
numerous biologically active molecules. The presence of an amino group at the 6-position
provides a key functional handle for synthetic elaboration, enhancing its utility in the
development of novel therapeutics.

While the precise historical moment of its initial discovery remains elusive in publicly available
literature, the significance of 6-aminoindolin-2-one grew in prominence with the rise of kinase
inhibitors in drug discovery. The indolin-2-one scaffold is central to the mechanism of action of
several approved drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase
inhibitor. 6-Aminoindolin-2-one serves as a crucial precursor in the synthesis of such
compounds, highlighting its importance in the field of oncology and beyond. This guide
provides a comprehensive overview of the synthesis of 6-aminoindolin-2-one, detailing key
experimental protocols and associated data.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Aminoindolin-2-one is provided in the
table below.
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Property Value Reference
CAS Number 150544-04-0 [1]
Molecular Formula CsHsN20 [2]
Molecular Weight 148.16 g/mol [2]
Appearance No.t specified in detail, likely a

solid
Melting Point Not consistently reported
Boiling Point 394.3°C (predicted)
Density 1.3 g/cm3 (predicted)

Synthesis of 6-Aminoindolin-2-one

The most prevalent and well-documented method for the synthesis of 6-aminoindolin-2-one is
a two-step process starting from commercially available oxindole (indolin-2-one). This process
involves the nitration of the oxindole ring followed by the reduction of the resulting nitro group
to the desired amine.

Synthetic Workflow Overview

. 6-Nitroindo|in-2-one)—> 6-Aminoindolin-2-one

Click to download full resolution via product page

Caption: General two-step synthesis of 6-Aminoindolin-2-one from oxindole.

Step 1: Nitration of Oxindole to 6-Nitroindolin-2-one

The first step involves the electrophilic nitration of the oxindole ring. Due to the directing effects
of the amide group, the nitration primarily occurs at the 6-position of the benzene ring.

Experimental Protocol:
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A detailed experimental protocol for the nitration of oxindole is not readily available in the
searched literature. However, a general procedure for the nitration of a similar indole derivative,
methyl 1-acetylindoline-2-carboxylate, involves the use of a nitrating agent such as nitric acid in
the presence of a strong acid like sulfuric acid, typically at low temperatures to control the
reaction's exothermicity and selectivity.

Reaction Scheme:

Oxindole + HNO3 / H2S0Oa4 —» 6-Nitroindolin-2-one

Click to download full resolution via product page

Caption: Nitration of oxindole to form 6-nitroindolin-2-one.

Step 2: Reduction of 6-Nitroindolin-2-one to 6-
Aminoindolin-2-one

The second and final step is the reduction of the nitro group in 6-nitroindolin-2-one to the
corresponding amine. Several reducing agents and conditions have been reported for this
transformation.

Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Experimental Protocol:

While a specific protocol for the catalytic hydrogenation of 6-nitroindolin-2-one was not found, a
general procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol,
methanol, or ethyl acetate) and treating it with a catalyst (e.g., palladium on carbon (Pd/C) or
Raney nickel) under a hydrogen atmosphere. The reaction is typically run at room temperature
and atmospheric or slightly elevated pressure until the starting material is consumed.

Reaction Scheme:
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+ H2

6-Nitroindolin-2-one (Catalyst: Pd/C or Raney Ni)

—P» 6-Aminoindolin-2-one

Click to download full resolution via product page
Caption: Reduction of 6-nitroindolin-2-one by catalytic hydrogenation.
Method B: Metal-Acid Reduction
A classic method for nitro group reduction involves the use of a metal in an acidic medium.
Experimental Protocol:

A common procedure involves the use of tin(ll) chloride (SnCl2) in the presence of hydrochloric
acid (HCI), or iron powder in acetic acid. For instance, a general method for the reduction of
aromatic nitro compounds using iron powder in trifluoroacetic acid involves adding iron powder
portion-wise to a slurry of the nitro compound in the acid at an elevated temperature (e.g.,
70°C). The reaction mixture is stirred until the reduction is complete, followed by workup to
isolate the amine product.[3]

Reaction Scheme:

+ Fe / CH3COOH
or — 6-Aminoindolin-2-one
SnClz / HCI

6-Nitroindolin-2-one

Click to download full resolution via product page

Caption: Metal-acid reduction of 6-nitroindolin-2-one.

Quantitative Data

The following table summarizes available quantitative data for the synthesis and
characterization of 6-Aminoindolin-2-one and its precursor. Due to the variability in reported
procedures, yields can differ.
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Synthesis Reagents & . Spectrosco
Compound . Yield (%) . Reference
Step Conditions pic Data
6-
o _ Nitration of HNOs / . "
Nitroindolin- ) Not specified Not specified
oxindole H2S0a4
2-one
IH NMR
(DMSO-ds):
10.1 (s, 1H),
6.45 (d, J=7.8
6- Reduction of Hz, 1H), 6.05
Aminoindolin-  6-nitroindolin-  Hz, Pd/C Not specified (dd, J=7.8,
2-one 2-one 1.8 Hz, 1H),
5.95(d, J=1.8
Hz, 1H), 4.7
(s, 2H), 3.15
(s, 2H).
13C NMR
(DMSO-ds): &
Fe/ 178.5, 145.5,
Not specified
CHsCOOH 138.5, 125.0,
118.0, 108.0,
98.0, 36.0.

Note: The provided NMR data is a representative example and may vary slightly depending on
the solvent and instrument used.

Conclusion

6-Aminoindolin-2-one is a valuable and versatile intermediate in the synthesis of
pharmacologically active compounds, particularly kinase inhibitors. Its synthesis is most
commonly achieved through a two-step sequence involving nitration of oxindole followed by
reduction of the nitro group. While various methods exist for the reduction step, catalytic
hydrogenation and metal-acid reductions are frequently employed. The availability of this key
building block is crucial for the continued exploration and development of new therapeutics
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based on the privileged indolin-2-one scaffold. Further optimization and detailed reporting of
synthetic protocols will undoubtedly benefit the broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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